8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
CAS No.: 1239728-32-5
Cat. No.: VC2823350
Molecular Formula: C14H8ClN5O2
Molecular Weight: 313.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1239728-32-5 |
|---|---|
| Molecular Formula | C14H8ClN5O2 |
| Molecular Weight | 313.7 g/mol |
| IUPAC Name | 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
| Standard InChI | InChI=1S/C14H8ClN5O2/c15-9-5-3-8(4-6-9)11-16-13(22-19-11)10-2-1-7-20-12(10)17-18-14(20)21/h1-7H,(H,18,21) |
| Standard InChI Key | COFUAXAFCGYALP-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=NNC2=O)C(=C1)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
| Canonical SMILES | C1=CN2C(=NNC2=O)C(=C1)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Introduction
Chemical Properties and Identification
Basic Identification Data
The compound 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl] triazolo[4,3-a]pyridin-3(2H)-one is uniquely identified through various chemical registries and nomenclature systems. It possesses a distinct chemical identity that allows researchers to reference and catalog it appropriately within chemical databases and research literature.
The compound is registered with a unique CAS (Chemical Abstracts Service) number of 1239728-32-5, which serves as its primary identifier in chemical databases worldwide. Its molecular formula C14H8ClN5O2 indicates a structure containing 14 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 5 nitrogen atoms, and 2 oxygen atoms, with a calculated molecular weight of 313.7 g/mol.
Structural Characteristics
The structural composition of 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl] triazolo[4,3-a]pyridin-3(2H)-one involves multiple heterocyclic components that create its unique molecular architecture.
| Structural Parameter | Details |
|---|---|
| Standard InChI | InChI=1S/C14H8ClN5O2/c15-9-5-3-8(4-6-9)11-16-13(22-19-11)10-2-1-7-20-12(10)17-18-14(20)21/h1-7H,(H,18,21) |
| Standard InChIKey | COFUAXAFCGYALP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=NNC2=O)C(=C1)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
The compound features several key structural elements:
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A triazolo[4,3-a]pyridine core structure with a ketone group at position 3
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A 1,2,4-oxadiazole ring at position 8 of the triazolopyridine system
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A 4-chlorophenyl substituent attached to position 3 of the oxadiazole ring
The structure contains multiple nitrogen-containing heterocycles, which are often associated with biological activity in medicinal chemistry research. These structural features provide potential hydrogen bond acceptors and donors that may interact with biological targets.
Synthesis Methodologies
Contemporary Synthetic Methods
Recent advancements in heterocyclic chemistry have introduced more efficient methods for synthesizing triazolopyridine derivatives. A notable example is the microwave-mediated, catalyst-free synthesis approach developed for 1,2,4-triazolo[1,5-a]pyridines, which represents an eco-friendly method that could potentially be adapted for the synthesis of our target compound .
This method utilizes enaminonitriles and benzohydrazides as starting materials and proceeds through a tandem reaction mechanism:
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Initial transamidation
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Nucleophilic addition with nitrile
While this specific methodology was developed for the 1,2,4-triazolo[1,5-a]pyridine isomer rather than the [4,3-a] configuration in our target compound, the principles may be applicable with appropriate modifications to the starting materials.
Synthesis Conditions and Considerations
The synthesis of complex heterocycles like 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl] triazolo[4,3-a]pyridin-3(2H)-one requires careful consideration of reaction conditions:
| Parameter | Typical Conditions |
|---|---|
| Reaction Solvents | Ethanol, acetic acid, toluene, DMF |
| Temperature Control | Often requires precise temperature management |
| Reaction Time | Variable depending on methodology |
| Catalysis | May utilize copper compounds or proceed via catalyst-free conditions |
| Purification | Column chromatography, recrystallization |
For the oxadiazole portion of the molecule, common synthetic approaches involve the cyclization of acylhydrazide derivatives with carboxylic acids or nitriles under dehydrating conditions. The incorporation of the 4-chlorophenyl group typically occurs earlier in the synthetic sequence, using appropriately substituted starting materials.
Research Applications
Current Research Status
The compound 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl] triazolo[4,3-a]pyridin-3(2H)-one is currently designated for research use only, with explicit restrictions against human or veterinary applications. This classification indicates its present status as a chemical tool for laboratory investigations rather than a developed therapeutic agent.
Research on this specific compound appears to be in preliminary stages, focusing on synthesis, characterization, and evaluation of basic properties. The compound may serve as:
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A chemical probe for investigating biological systems
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An intermediate in the synthesis of more complex molecules
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A standard for analytical methods development
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A candidate for structure-activity relationship studies
Analytical Considerations
For researchers working with 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl] triazolo[4,3-a]pyridin-3(2H)-one, analytical methods are essential for confirming identity and purity. The compound can be characterized using:
| Analytical Technique | Application |
|---|---|
| NMR Spectroscopy | Structure confirmation, purity assessment |
| Mass Spectrometry | Molecular weight verification, fragmentation pattern analysis |
| HPLC | Purity determination, separation from synthetic byproducts |
| IR Spectroscopy | Functional group identification |
| X-ray Crystallography | Absolute structural confirmation if crystalline |
These analytical methods provide comprehensive characterization of the compound's structural and physical properties, ensuring the reliability of research findings.
Future Research Directions
Synthetic Opportunities
The synthesis of this compound could potentially benefit from emerging methodologies such as the microwave-mediated, catalyst-free approach described for 1,2,4-triazolo[1,5-a]pyridines . Adapting such eco-friendly synthetic methods could offer advantages including:
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Reduced reaction times
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Elimination of potentially toxic catalysts
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Improved yields
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Enhanced functional group tolerance
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Scalability for larger-scale production
Exploring alternative synthetic routes could make this compound more accessible for research purposes and facilitate the development of structural analogs for comparative studies.
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